molecular formula C11H8F2O B11906284 7-(Difluoromethyl)naphthalen-2-ol

7-(Difluoromethyl)naphthalen-2-ol

Cat. No.: B11906284
M. Wt: 194.18 g/mol
InChI Key: HRQXGWOJWZYFRF-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)naphthalen-2-ol is an organic compound that belongs to the class of naphthalenes, which are compounds containing a naphthalene moiety This compound is characterized by the presence of a difluoromethyl group attached to the seventh position of the naphthalene ring and a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethyl)naphthalen-2-ol can be achieved through several methods. One common approach involves the difluoromethylation of naphthalen-2-ol. This process typically employs difluoromethylation reagents such as ClCF₂H or difluorocarbene precursors. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)naphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(Difluoromethyl)naphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)naphthalen-2-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, making it a better hydrogen-bond donor compared to its non-fluorinated analogues. This property can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 7-(Methyl)naphthalen-2-ol
  • 7-(Trifluoromethyl)naphthalen-2-ol
  • 7-(Chloromethyl)naphthalen-2-ol

Uniqueness

7-(Difluoromethyl)naphthalen-2-ol is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and enhances its potential biological activity compared to similar compounds .

Properties

Molecular Formula

C11H8F2O

Molecular Weight

194.18 g/mol

IUPAC Name

7-(difluoromethyl)naphthalen-2-ol

InChI

InChI=1S/C11H8F2O/c12-11(13)8-2-1-7-3-4-10(14)6-9(7)5-8/h1-6,11,14H

InChI Key

HRQXGWOJWZYFRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)O)C(F)F

Origin of Product

United States

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